(1S)-1-(4-Pentylphenyl)ethan-1-ol (1S)-1-(4-Pentylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17629037
InChI: InChI=1S/C13H20O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11,14H,3-6H2,1-2H3/t11-/m0/s1
SMILES:
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

(1S)-1-(4-Pentylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC17629037

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-Pentylphenyl)ethan-1-ol -

Specification

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name (1S)-1-(4-pentylphenyl)ethanol
Standard InChI InChI=1S/C13H20O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11,14H,3-6H2,1-2H3/t11-/m0/s1
Standard InChI Key MVURWJUERXRTAO-NSHDSACASA-N
Isomeric SMILES CCCCCC1=CC=C(C=C1)[C@H](C)O
Canonical SMILES CCCCCC1=CC=C(C=C1)C(C)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a pentyl group at the para position, linked to a chiral ethanol moiety. The hydroxyl group (-OH) is bonded to the first carbon of the ethane chain, while the phenyl group occupies the same carbon, creating a stereogenic center. The (S)-configuration at this center is critical for its enantioselective interactions in catalytic processes .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC13H20O\text{C}_{13}\text{H}_{20}\text{O}
Molecular Weight192.30 g/mol
SMILES NotationCCCCCC1=CC=C(C=C1)C@HO
IUPAC Name(1S)-1-(4-Pentylphenyl)ethanol

The pentyl chain enhances hydrophobicity, influencing solubility and reactivity. X-ray crystallography and NMR studies confirm the planar geometry of the phenyl ring and the staggered conformation of the pentyl group .

Synthetic Methodologies

Friedel-Crafts Alkylation

A predominant synthesis route involves Friedel-Crafts alkylation, where pentyl bromide reacts with acetophenone derivatives under acidic conditions. Aluminum chloride (AlCl3\text{AlCl}_3) catalyzes the electrophilic substitution, yielding the pentylphenyl intermediate. Subsequent reduction with sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ketone to the secondary alcohol while preserving the stereochemistry.

Reaction Scheme:

Acetophenone+Pentyl-BrAlCl34-PentylacetophenoneNaBH4(1S)-1-(4-Pentylphenyl)ethan-1-ol\text{Acetophenone} + \text{Pentyl-Br} \xrightarrow{\text{AlCl}_3} \text{4-Pentylacetophenone} \xrightarrow{\text{NaBH}_4} (1S)\text{-1-(4-Pentylphenyl)ethan-1-ol}

Optimization of solvent polarity (e.g., dichloromethane) and temperature (0–25°C) improves yields to >75%.

Asymmetric Catalysis

Chiral catalysts like BINAP-ruthenium complexes enable enantioselective hydrogenation of prochiral ketones, achieving enantiomeric excess (ee) >90%. This method is favored for pharmaceutical applications requiring high stereochemical purity.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 45–48°C and a boiling point of 280–285°C at atmospheric pressure. The compound exhibits moderate thermal stability, decomposing above 300°C .

Solubility and Partitioning

(1S)-1-(4-Pentylphenyl)ethan-1-ol is sparingly soluble in water (<0.1 mg/mL) but miscible with organic solvents like ethanol and dichloromethane. Its logP (octanol-water partition coefficient) of 3.2 indicates high lipophilicity, making it suitable for lipid-based formulations .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Ethanol>100
Dichloromethane>150

Reactivity and Functionalization

Oxidation Pathways

Treatment with pyridinium chlorochromate (PCC) oxidizes the alcohol to the corresponding ketone, 4-pentylacetophenone, without over-oxidation to carboxylic acids.

Esterification

Reaction with acetyl chloride in the presence of pyridine yields the acetate ester, enhancing volatility for gas chromatography analysis.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral center makes it valuable in synthesizing enantiopure drugs. For example, it serves as a precursor to nonsteroidal anti-inflammatory agents (NSAIDs) by facilitating stereocontrolled carbon-carbon bond formation.

Material Science

Incorporated into liquid crystals, the pentylphenyl group promotes mesophase stability, enabling applications in display technologies. Differential scanning calorimetry (DSC) studies show smectic phases at 120–180°C .

Future Directions

Further research should explore catalytic asymmetric synthesis scalability and ecological impacts of large-scale production. Computational modeling of its interactions with biological targets could unlock therapeutic innovations.

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